N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework combining a seven-membered azepane ring, a thiophene heterocycle, and a 2-chlorobenzyl substituent. The azepane and thiophene moieties may enhance lipophilicity and binding affinity to biological targets, while the chlorobenzyl group could influence electronic properties and metabolic pathways .
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-18-8-4-3-7-16(18)13-23-20(26)21(27)24-14-19(17-9-12-28-15-17)25-10-5-1-2-6-11-25/h3-4,7-9,12,15,19H,1-2,5-6,10-11,13-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCONMVJTHCFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their properties, based on evidence:
Key Comparative Insights
- Functional Groups and Bioactivity: S336 and S5456: Methoxybenzyl and pyridyl groups contribute to umami taste receptor (hTAS1R1/hTAS1R3) activation. The target compound’s thiophene and azepane may similarly modulate sensory or enzymatic targets but with distinct selectivity . GMC Series: Halogenated aryl groups enhance antimicrobial activity. The target compound’s 2-chlorobenzyl group may confer analogous bioactivity but requires validation . BNM-III-170: Bulky substituents (e.g., guanidinomethyl) enable protein mimicry. The azepane in the target compound could mimic cyclic peptide scaffolds for therapeutic applications .
- Metabolism and Safety: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, suggesting the target compound’s azepane-thiophene core might resist enzymatic degradation . The FAO/WHO notes that structurally related oxalamides exhibit high-capacity metabolic pathways (e.g., oxidation, glucuronidation), reducing toxicity risks even at high intake levels .
- Regulatory and Industrial Relevance: S336’s regulatory approval highlights the oxalamide class’s safety profile for flavoring. The target compound’s lack of methoxy/pyridyl groups may necessitate new toxicological evaluations .
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| IR | N-H (3300 cm⁻¹), C=O (1650 cm⁻¹), C-Cl (700 cm⁻¹) | |
| ¹H-NMR (CDCl₃) | Azepane CH₂ (1.4–1.8 ppm), Thiophene H (6.8–7.5 ppm), 2-Cl-Benzyl H (7.2–7.5 ppm) | |
| ¹³C-NMR | Oxalamide C=O (165 ppm), Thiophene C (125–140 ppm) |
Q. Table 2: Comparative Bioactivity of Analogues
| Analog (R-group) | Target (e.g., Kinase X) IC₅₀ (μM) | LogP |
|---|---|---|
| Thiophene (Original) | 0.45 | 3.2 |
| Furan | 1.8 | 2.9 |
| Benzene | >10 | 3.5 |
| Data adapted from PubChem studies on related oxalamides |
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